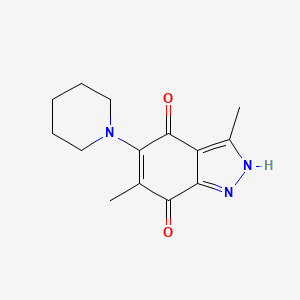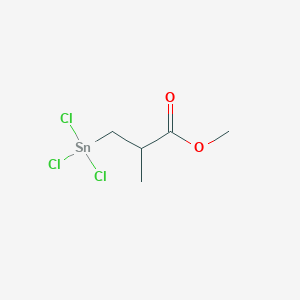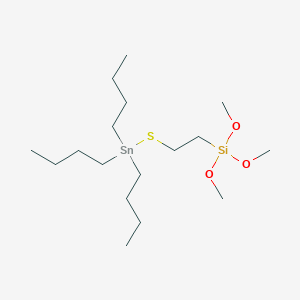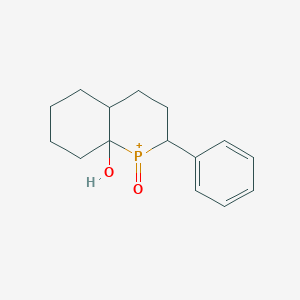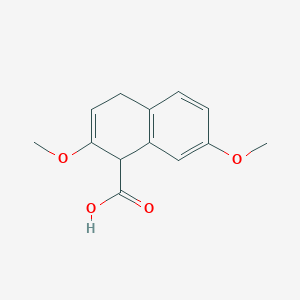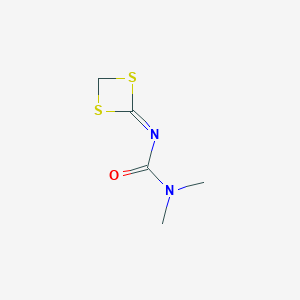
N'-1,3-Dithietan-2-ylidene-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is a chemical compound known for its unique structure and properties It features a dithietane ring, which is a four-membered ring containing two sulfur atoms, and a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithietane ring, forming simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or simpler sulfur compounds.
Wissenschaftliche Forschungsanwendungen
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can interact with nucleophiles or electrophiles in biological systems. This interaction can modulate enzyme activity or other cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
2-(1,3-Dithiol-2-ylidene)malonitrile: Features a dithiolane ring and is used in organic electronics.
1,3-Dithianes: Commonly used as protecting groups in organic synthesis.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is unique due to its combination of a dithietane ring and a dimethylurea moiety. This structure imparts distinct chemical reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59754-12-0 |
|---|---|
Molekularformel |
C5H8N2OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
3-(1,3-dithietan-2-ylidene)-1,1-dimethylurea |
InChI |
InChI=1S/C5H8N2OS2/c1-7(2)4(8)6-5-9-3-10-5/h3H2,1-2H3 |
InChI-Schlüssel |
JMDBDMIUCSPYEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N=C1SCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
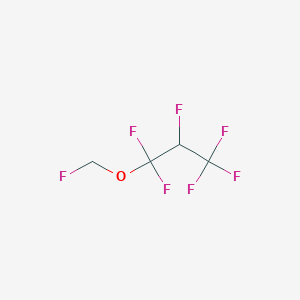

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
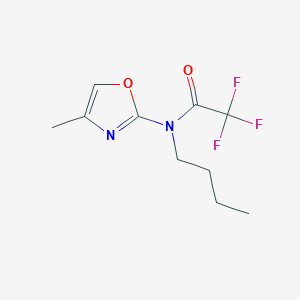
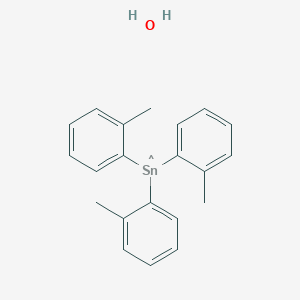
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
